molecular formula C14H19NO5 B1303047 (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid CAS No. 59937-41-6

(2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid

Cat. No.: B1303047
CAS No.: 59937-41-6
M. Wt: 281.3 g/mol
InChI Key: ZVAFCKLQJCZGAP-QWRGUYRKSA-N
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Description

This compound is a derivative of phenylalanine, an essential amino acid . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for amines. The presence of the Boc group suggests that this compound may be an intermediate in a larger synthesis .


Molecular Structure Analysis

The molecular structure of this compound would include a phenyl group (a six-membered carbon ring), a carboxylic acid group (-COOH), and an amine group (-NH2) protected by a Boc group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar carboxylic acid and amine groups would likely make this compound soluble in polar solvents .

Scientific Research Applications

Antioxidant Activities

Hydroxycinnamic acids, including derivatives similar in structure to (2S,3S)-3-((tert-Butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoic acid, exhibit significant in vitro and in vivo antioxidant activities. These compounds are effective in scavenging various radicals and act as chain-breaking antioxidants and reducing agents. The antioxidant activity of these compounds is largely attributed to their structural features, such as the presence of hydroxyl groups, which are crucial for their efficacy in reducing oxidative stress and potential application in disease prevention and health promotion (Shahidi & Chandrasekara, 2010).

Structural-Activity Relationships in Antioxidant Properties

The antioxidant properties of hydroxycinnamic acids (HCAs) have been extensively studied, revealing that the presence of an unsaturated bond on the side chain of HCAs is vital for their activity. Modifications in the aromatic ring and carboxylic function significantly impact their antioxidant capacity. These findings underscore the potential of HCAs, including compounds similar to this compound, in the development of potent antioxidants for managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Applications in Material Science

Phosphonic acid derivatives, which share structural similarities with this compound, are utilized across various research fields, including chemistry, biology, and physics. These applications range from drug development to the design of supramolecular materials and functionalization of surfaces, highlighting the versatility of such compounds in both biological and material science contexts (Sevrain et al., 2017).

Neuroprotective Effects

Caffeic acid and its derivatives, akin to this compound, display profound effects in the brain, including protection against toxicity induced by various agents and experimental models of Alzheimer's disease. These compounds' antioxidant, anti-inflammatory, and specific mechanisms targeting β-amyloid formation, aggregation, and neurotoxicity highlight their therapeutic potential against neurodegenerative diseases (Habtemariam, 2017).

Anticancer Potential

Cinnamic acid derivatives exhibit a range of biological activities, including anticancer effects. The chemical flexibility of the cinnamic acid framework allows for the development of new chemical entities with potential therapeutic applications against cancer. This underscores the importance of structural manipulation, including compounds structurally related to this compound, in the discovery and optimization of anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Mechanism of Action

Without more context, it’s difficult to speculate on the mechanism of action of this compound. If it’s being used as an intermediate in a synthesis, its role would depend on the specific reaction conditions and the other reactants present .

Future Directions

The future directions for this compound would likely depend on its role in a larger synthesis or its potential biological activity. Unfortunately, without more specific information, it’s difficult to speculate on potential future directions .

Properties

IUPAC Name

(2S,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-14(2,3)20-13(19)15-10(11(16)12(17)18)9-7-5-4-6-8-9/h4-8,10-11,16H,1-3H3,(H,15,19)(H,17,18)/t10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAFCKLQJCZGAP-QWRGUYRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC=CC=C1)[C@@H](C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70376143
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59937-41-6
Record name (2S,3S)-3-[(tert-Butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70376143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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